molecular formula C14H18O B14658374 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one CAS No. 40285-91-4

2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one

Katalognummer: B14658374
CAS-Nummer: 40285-91-4
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: OLGQZOXNUILTNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C14H20O It is a derivative of indanone, characterized by the presence of five methyl groups attached to the indane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one typically involves the alkylation of indanone derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indanone is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,2,3,3-Pentamethylindane: Similar structure but lacks the carbonyl group present in 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one.

    1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative with a different substitution pattern on the indane ring.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a carbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.

Eigenschaften

CAS-Nummer

40285-91-4

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

2,2,3,3,6-pentamethylinden-1-one

InChI

InChI=1S/C14H18O/c1-9-6-7-11-10(8-9)12(15)14(4,5)13(11,2)3/h6-8H,1-5H3

InChI-Schlüssel

OLGQZOXNUILTNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(C(C2=O)(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.